2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633654
InChI: InChI=1S/C18H16ClNO/c1-11-7-8-13(9-12(11)2)18-17(16(21)10-19)14-5-3-4-6-15(14)20-18/h3-9,20H,10H2,1-2H3
SMILES:
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol

2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone

CAS No.:

Cat. No.: VC17633654

Molecular Formula: C18H16ClNO

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone -

Specification

Molecular Formula C18H16ClNO
Molecular Weight 297.8 g/mol
IUPAC Name 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone
Standard InChI InChI=1S/C18H16ClNO/c1-11-7-8-13(9-12(11)2)18-17(16(21)10-19)14-5-3-4-6-15(14)20-18/h3-9,20H,10H2,1-2H3
Standard InChI Key JDNYHWUAQXWTDF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl)C

Introduction

2-Chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is a complex organic compound with a molecular formula of C18H16ClNO and a molecular weight of 297.78 g/mol . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features, which include a chloro-substituted ethanone backbone linked to a dimethylphenyl group and an indole ring.

Synthesis and Preparation

The synthesis of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, it generally requires the use of appropriate starting materials, such as indole derivatives and chloroacetyl chloride, under controlled conditions to form the desired product.

Applications and Research Findings

This compound is used in various research applications, including proteomics studies, where it serves as a tool for investigating protein interactions or as a precursor for synthesizing more complex molecules . Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals or other bioactive compounds.

Suppliers and Availability

2-Chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is available from several suppliers globally, including companies in the United States, Ukraine, the United Kingdom, and China . Suppliers often provide this compound in various quantities, catering to different research needs.

SupplierCountryProduct ListAdvantage
3B Scientific CorporationUnited States671847
EnamineUkraine621667
CARBONE SCIENTIFIC CO., LTDUnited Kingdom666630
Ryan Scientific, Inc.United States643960
Absin Bioscience Inc.China670558

Safety and Handling

Handling 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone requires caution due to its chemical nature. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation when handling this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator